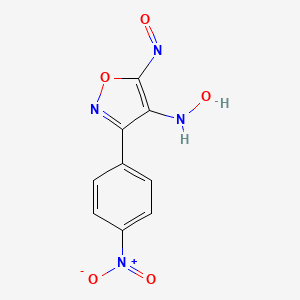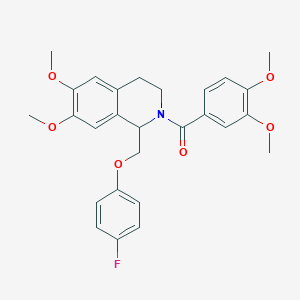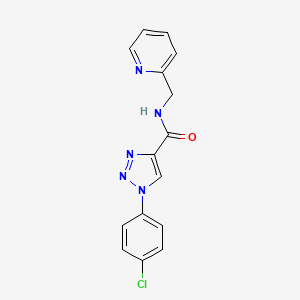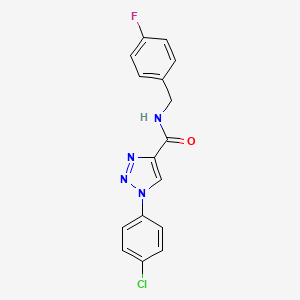
(4Z,5E)-N,N'-dihydroxy-3-(4-nitrophenyl)-1,2-oxazole-4,5-diimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4Z,5E)-5-(HYDROXYIMINO)-3-(4-NITROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-4-YLIDENE]HYDROXYLAMINE is a complex organic compound characterized by its unique structure, which includes a hydroxyimino group, a nitrophenyl group, and a dihydro-1,2-oxazolylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4Z,5E)-5-(HYDROXYIMINO)-3-(4-NITROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-4-YLIDENE]HYDROXYLAMINE typically involves multi-step organic reactions. One common approach is the condensation of 4-nitrobenzaldehyde with hydroxylamine to form the corresponding oxime. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring environmental safety. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4Z,5E)-5-(HYDROXYIMINO)-3-(4-NITROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-4-YLIDENE]HYDROXYLAMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperature control, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as nitroso compounds, amino derivatives, and substituted phenyl derivatives
Scientific Research Applications
N-[(4Z,5E)-5-(HYDROXYIMINO)-3-(4-NITROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-4-YLIDENE]HYDROXYLAMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[(4Z,5E)-5-(HYDROXYIMINO)-3-(4-NITROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-4-YLIDENE]HYDROXYLAMINE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxime derivatives and nitrophenyl-containing molecules, such as:
- **N-[(4Z,5E)-5-(HYDROXYIMINO)-3-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-4-YLIDENE]HYDROXYLAMINE
- **N-[(4Z,5E)-5-(HYDROXYIMINO)-3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-4-YLIDENE]HYDROXYLAMINE
Uniqueness
What sets N-[(4Z,5E)-5-(HYDROXYIMINO)-3-(4-NITROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-4-YLIDENE]HYDROXYLAMINE apart is its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both the hydroxyimino and nitrophenyl groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H6N4O5 |
|---|---|
Molecular Weight |
250.17 g/mol |
IUPAC Name |
N-[3-(4-nitrophenyl)-5-nitroso-1,2-oxazol-4-yl]hydroxylamine |
InChI |
InChI=1S/C9H6N4O5/c14-10-8-7(12-18-9(8)11-15)5-1-3-6(4-2-5)13(16)17/h1-4,10,14H |
InChI Key |
DGIMQPVHCNCGEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2NO)N=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(5-Bromo-2-fluorophenyl)-5-(4-chlorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11205414.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B11205419.png)
![5-amino-N-(3-methoxyphenyl)-1-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11205421.png)


![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B11205453.png)
![1-(3-chloro-4-fluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11205456.png)
![N-(4-isopropylphenyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11205461.png)
![N-(3-fluorophenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11205467.png)
![4-(2-Chloro-6-fluorophenyl)-2-(4-ethylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11205476.png)
![3-amino-N-(4-methylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11205484.png)
![7-(4-bromophenyl)-N-(3-chlorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11205487.png)

![[3-Amino-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridin-2-YL](2-thienyl)methanone](/img/structure/B11205509.png)
